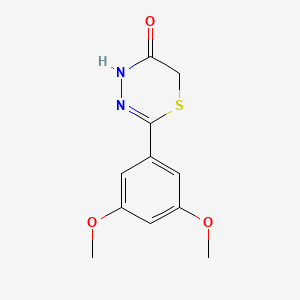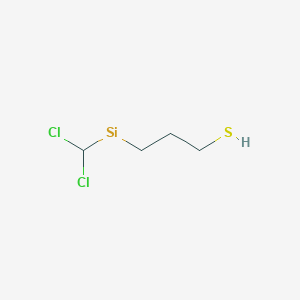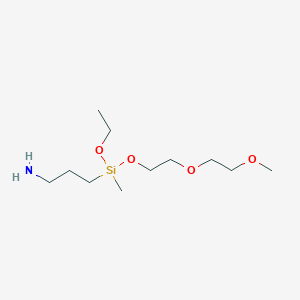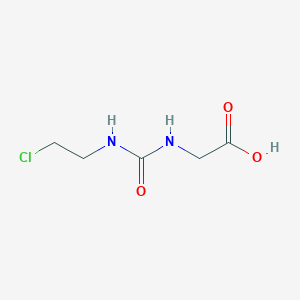![molecular formula C10H14OS B14401454 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene CAS No. 87606-69-7](/img/structure/B14401454.png)
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is an organic compound with a benzene ring substituted with two methyl groups and a methoxymethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethylbenzene (m-xylene) as the primary starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxymethylsulfanyl group can participate in various biochemical reactions, influencing the compound’s biological activity. The pathways involved may include oxidative stress response and sulfur metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-xylene): Lacks the methoxymethylsulfanyl group, making it less reactive in certain chemical reactions.
2-Methoxy-1,3-dimethylbenzene: Similar structure but without the sulfur-containing group, leading to different chemical and biological properties.
1,3-Dimethyl-2-(methylthio)benzene: Contains a methylthio group instead of a methoxymethylsulfanyl group, resulting in variations in reactivity and applications.
Uniqueness
1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87606-69-7 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1,3-dimethyl-2-(methylsulfanylmethoxy)benzene |
InChI |
InChI=1S/C10H14OS/c1-8-5-4-6-9(2)10(8)11-7-12-3/h4-6H,7H2,1-3H3 |
InChI Key |
IIQFMHFUFAUVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)
![N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide](/img/structure/B14401378.png)



![N,N'-(Ethane-1,2-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14401405.png)


![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
![[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene](/img/structure/B14401435.png)


![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
